molecular formula C14H17NOS B14351335 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole CAS No. 90328-94-2

3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole

Cat. No.: B14351335
CAS No.: 90328-94-2
M. Wt: 247.36 g/mol
InChI Key: SEQWMHOZMLAUCT-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is a heterocyclic compound that features a thieno[3,2-d][1,2]oxazole core substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylaniline with glyoxal in the presence of ethanol and formic acid to form an intermediate imine, which is then cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with adjustments to reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a thieno[3,2-d][1,2]oxazole core with a 2,4,6-trimethylphenyl group sets it apart from other similar compounds, providing unique opportunities for research and development.

Properties

CAS No.

90328-94-2

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole

InChI

InChI=1S/C14H17NOS/c1-8-6-9(2)12(10(3)7-8)13-11-4-5-17-14(11)16-15-13/h6-7,11,14H,4-5H2,1-3H3

InChI Key

SEQWMHOZMLAUCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2CCS3)C

Origin of Product

United States

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